molecular formula C25H19ClN4O5 B2709620 3-(3-chlorobenzyl)-7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione CAS No. 1206992-16-6

3-(3-chlorobenzyl)-7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2709620
CAS No.: 1206992-16-6
M. Wt: 490.9
InChI Key: NUSSJKZJNIZTRW-UHFFFAOYSA-N
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Description

This compound is a quinazoline-2,4-dione derivative featuring a 3-chlorobenzyl substituent at position 3 and a 1,2,4-oxadiazole ring substituted with a 3,5-dimethoxyphenyl group at position 5. Quinazoline-diones are known for their structural versatility and applications in medicinal chemistry, particularly as kinase inhibitors or antimicrobial agents . The 3-chlorobenzyl group may contribute to lipophilicity and target binding, while the dimethoxyphenyl substituent could influence electronic properties and solubility.

Properties

CAS No.

1206992-16-6

Molecular Formula

C25H19ClN4O5

Molecular Weight

490.9

IUPAC Name

3-[(3-chlorophenyl)methyl]-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C25H19ClN4O5/c1-33-18-9-16(10-19(12-18)34-2)22-28-23(35-29-22)15-6-7-20-21(11-15)27-25(32)30(24(20)31)13-14-4-3-5-17(26)8-14/h3-12H,13H2,1-2H3,(H,27,32)

InChI Key

NUSSJKZJNIZTRW-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC(=CC=C5)Cl)OC

solubility

not available

Origin of Product

United States

Biological Activity

The compound 3-(3-chlorobenzyl)-7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione represents a novel class of quinazoline derivatives that have garnered attention due to their potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure

The compound features a complex structure that integrates multiple pharmacophores:

  • Quinazoline core : Known for its diverse biological activities.
  • Oxadiazole moiety : Associated with antimicrobial and anticancer properties.
  • Dimethoxyphenyl substitution : Potentially enhances lipophilicity and biological activity.

The biological activity of the compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The quinazoline scaffold has been shown to inhibit key enzymes involved in tumor proliferation and bacterial resistance.
  • Cell Cycle Arrest : Studies indicate that derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antioxidant Properties : The presence of methoxy groups may confer antioxidant capabilities, reducing oxidative stress in cells.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. The results are summarized in the following table:

Cell LineIC50 (µM)Mechanism of Action
HePG-2 (liver)35.58Induction of apoptosis
MCF-7 (breast)5.55Cell cycle arrest
HCT-116 (colon)1.82Inhibition of DNA topoisomerase IV

These findings suggest that the compound exhibits significant cytotoxic effects, particularly against MCF-7 and HCT-116 cell lines, indicating its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been tested for antimicrobial activity against various bacterial strains. The results are presented in the following table:

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1580 mg/mL
Escherichia coli12100 mg/mL
Candida albicans1180 mg/mL

These results indicate moderate antimicrobial activity, particularly against Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

Case Studies and Research Findings

  • Study on Anticancer Properties : A recent study focused on the synthesis and evaluation of quinazoline derivatives highlighted the promising anticancer activity of compounds similar to our target molecule. The study reported that modifications on the quinazoline core significantly influenced the cytotoxicity against various cancer cell lines .
  • Antimicrobial Efficacy : Another research paper investigated the antimicrobial properties of oxadiazole derivatives, finding that specific substitutions enhance their effectiveness against resistant bacterial strains. This aligns with findings related to our compound's structure .

Comparison with Similar Compounds

5-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (Compound 6f)

  • Core Structure : Benzoxazole-triazole-thione hybrid vs. quinazoline-dione-oxadiazole in the target compound.
  • Substituents : Both share a 3-chlorophenyl group (position 2 in 6f vs. benzyl in the target) and aromatic methyl substituents (4-methylphenyl in 6f vs. dimethoxyphenyl in the target).
  • Spectroscopic Data :
    • IR : The triazole-thione in 6f shows a C=S stretch at 1275 cm⁻¹, absent in the oxadiazole-containing target compound .
    • ¹H-NMR : The triazole NH proton in 6f resonates at δ 9.77 ppm, whereas the quinazoline-dione NH protons in the target would likely appear downfield due to hydrogen bonding .
  • Elemental Analysis: 6f exhibits minor discrepancies in hydrogen and nitrogen content (e.g., H: 3.61% found vs. 3.21% calculated), suggesting slight synthetic impurities, a common challenge in heterocyclic synthesis .

Imidazolinone Derivatives (Imazapyr, Imazaquin)

  • Core Structure: Imidazolinone rings in imazapyr/imazaquin vs. quinazoline-dione in the target.
  • Functional Groups: Both classes incorporate carboxylic acid groups (imidazolinones) or electron-rich substituents (dimethoxyphenyl in the target), which influence herbicidal activity in imazapyr/imazaquin .
  • Bioactivity: Imidazolinones act as acetolactate synthase (ALS) inhibitors, while the target compound’s oxadiazole-quinazoline-dione hybrid may target different enzymes due to its distinct heterocyclic framework .

Physicochemical and Functional Comparisons

Property Target Compound Compound 6f Imazaquin
Core Heterocycle Quinazoline-dione + oxadiazole Benzoxazole + triazole-thione Imidazolinone + quinoline
Key Substituents 3-Chlorobenzyl, 3,5-dimethoxyphenyl 3-Chlorophenyl, 4-methylphenyl Quinolinecarboxylic acid
Potential Bioactivity Kinase inhibition, antimicrobial Antimicrobial (inferred) Herbicidal (ALS inhibition)
Lipophilicity High (chlorobenzyl, dimethoxy) Moderate (methylphenyl) Low (polar carboxylic acid)

Research Findings and Limitations

  • Synthetic Challenges : The target compound’s oxadiazole ring requires precise cyclization conditions, similar to the triazole-thione synthesis in 6f, where IR and NMR data validate successful formation .
  • Bioactivity Gaps: While imidazolinones like imazaquin are well-characterized as herbicides , the target compound’s biological data (e.g., IC₅₀ values, toxicity) are absent in the provided evidence, limiting direct functional comparisons.

Q & A

Basic Synthesis and Reaction Design

Q: What are the key synthetic steps and optimal conditions for synthesizing this compound? A: The synthesis involves multi-step organic reactions, typically starting with halogenated benzyl derivatives and oxadiazole intermediates. Critical steps include:

  • Coupling reactions between chlorobenzyl groups and oxadiazole moieties under reflux in polar aprotic solvents (e.g., DMF or DMSO) .
  • Use of bases like sodium hydride or potassium carbonate to facilitate cyclization and deprotection .
  • Reaction monitoring via thin-layer chromatography (TLC) or HPLC to track intermediate formation and ensure purity (>95%) .
  • Final purification via recrystallization in methanol/ethanol mixtures .

Basic Characterization Techniques

Q: Which analytical methods are essential for characterizing this compound? A: Key techniques include:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm connectivity of the quinazoline, oxadiazole, and chlorobenzyl groups .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy: Identification of carbonyl (C=O, ~1700 cm⁻¹) and aromatic C-Cl (~750 cm⁻¹) stretches .
  • HPLC: Purity assessment using reverse-phase columns (e.g., C18) with UV detection at 254 nm .

Basic Biological Activity Profiling

Q: How can researchers evaluate the biological activity of this compound? A: Standard assays include:

  • Enzyme inhibition assays: Measure IC50 values against target enzymes (e.g., kinases or proteases) using fluorogenic substrates .
  • Cell-based assays: Assess cytotoxicity (e.g., IC50 in cancer cell lines) via MTT or resazurin assays .
  • Receptor binding studies: Radioligand displacement assays to determine binding affinity (Ki) for GPCRs or nuclear receptors .

Advanced Synthesis Optimization

Q: How can multi-step synthesis be optimized for higher yield and scalability? A: Strategies include:

  • Solvent optimization: Replace DMF with less toxic solvents (e.g., acetonitrile) to improve reaction efficiency .
  • Catalyst screening: Test palladium/copper catalysts for cross-coupling steps to reduce side products .
  • Microwave-assisted synthesis: Reduce reaction time (e.g., from 24h to 2h) for cyclization steps .
  • DoE (Design of Experiments): Systematic variation of temperature, stoichiometry, and catalyst loading to maximize yield .

Advanced Data Contradiction Analysis

Q: How to resolve discrepancies in reported biological activity data? A: Potential approaches:

  • Assay standardization: Compare protocols for cell lines (e.g., HepG2 vs. HEK293) or enzyme sources (recombinant vs. native) .
  • Structural analogs: Test derivatives (e.g., replacing 3,5-dimethoxyphenyl with 4-nitrophenyl) to isolate SAR trends .
  • Meta-analysis: Use public databases (ChEMBL, PubChem) to cross-reference bioactivity data and identify outliers .

Advanced Mechanistic Studies

Q: What strategies are effective for identifying the compound’s molecular targets? A: Combine experimental and computational methods:

  • Affinity chromatography: Immobilize the compound on resin to pull down binding proteins from cell lysates .
  • Computational docking: Use AutoDock or Schrödinger to predict interactions with kinases or receptors (e.g., EGFR or 5-HT receptors) .
  • CRISPR screening: Genome-wide knockout libraries to identify genes modulating compound sensitivity .

Computational Modeling Applications

Q: How can molecular modeling guide the optimization of this compound? A: Key applications include:

  • QSAR modeling: Train models on bioactivity data to predict substitutions enhancing potency (e.g., electron-withdrawing groups on the oxadiazole ring) .
  • MD simulations: Assess stability of ligand-target complexes (e.g., RMSD < 2 Å over 100 ns) .
  • ADMET prediction: Use SwissADME to optimize logP (target: 2–3) and reduce CYP450 inhibition .

Stability and Formulation Challenges

Q: How to assess physicochemical stability under varying conditions? A: Methodological steps:

  • Forced degradation studies: Expose the compound to heat (40–60°C), light (ICH Q1B), and pH extremes (1–13) .
  • HPLC-MS monitoring: Track degradation products (e.g., hydrolysis of oxadiazole to amides) .
  • Solid-state stability: Use DSC/TGA to analyze melting points and hygroscopicity .

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